
Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester is a complex organic compound with a unique structure that includes a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester involves multiple steps. One common method includes the reaction of thiosulfuric acid with a quinoline derivative. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted quinoline derivatives.
科学研究应用
Thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester involves its interaction with specific molecular targets. The quinoline moiety allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Similar compounds include other thiosulfuric acid derivatives and quinoline-based molecules. Examples include:
- Thiosulfuric acid, S-(2-((5-(4-methoxy-2-quinolyloxy)pentyl)amino)ethyl) ester
- Thiosulfuric acid, S-(2-((5-(4-ethoxy-2-quinolyloxy)pentyl)amino)ethyl) ester
Uniqueness
The uniqueness of thiosulfuric acid, S-(2-((5-(4-methyl-2-quinolyloxy)pentyl)amino)ethyl) ester lies in its specific structure, which combines the properties of thiosulfuric acid and quinoline. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
41287-37-0 |
|---|---|
分子式 |
C17H24N2O4S2 |
分子量 |
384.5 g/mol |
IUPAC 名称 |
4-methyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline |
InChI |
InChI=1S/C17H24N2O4S2/c1-14-13-17(19-16-8-4-3-7-15(14)16)23-11-6-2-5-9-18-10-12-24-25(20,21)22/h3-4,7-8,13,18H,2,5-6,9-12H2,1H3,(H,20,21,22) |
InChI 键 |
HBWWYZMOHJIFTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCCCCNCCSS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
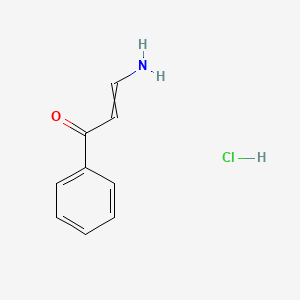
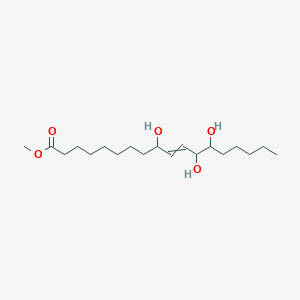
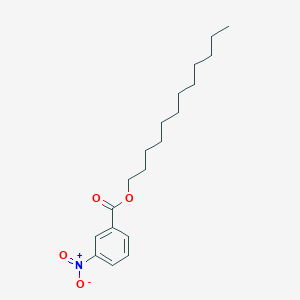
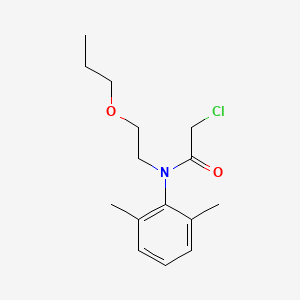

![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)

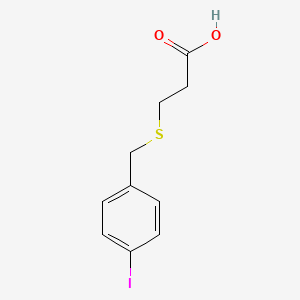
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)

![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-(iodomethyl)-](/img/structure/B14658157.png)


